molecular formula C18H16N6O B2536414 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034570-51-7

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2536414
CAS No.: 2034570-51-7
M. Wt: 332.367
InChI Key: QQTUJXDIBSCRDH-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: the 1H-indole and the 1H-pyrazole rings, which are frequently explored in the development of novel bioactive molecules . The indole scaffold is recognized for its wide range of biological activities and is a common structural element in compounds investigated for anticancer properties . Similarly, pyrazole derivatives represent a significant class of heterocycles in pharmaceutical research, with numerous analogs reported to exhibit various pharmacological activities, including anticancer and anti-inflammatory effects . The molecular framework of this compound, which links these two systems via a pyrazine-methyl-carboxamide bridge, suggests potential for interaction with diverse biological targets. Researchers may find this compound valuable for screening against cancer cell lines, given that structurally related α-cyano indolylchalcones have demonstrated potent cytotoxic effects and the ability to induce apoptosis in HCT116 colon carcinoma cells . Furthermore, the presence of the pyrazole moiety aligns with ongoing research into kinase inhibitors and other targeted therapies . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experiments to determine the compound's specific mechanism of action, pharmacokinetics, and pharmacological profile.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-24-11-12(8-23-24)17-16(19-6-7-20-17)10-22-18(25)14-9-21-15-5-3-2-4-13(14)15/h2-9,11,21H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTUJXDIBSCRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrazine intermediates, followed by their coupling with an indole derivative. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it could inhibit kinase activity, leading to the suppression of signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s closest analog, N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide (CAS: 2034614-00-9), replaces the indole core with a benzo[b]thiophene ring.

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Molecular Weight Key Notes Reference
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide (Target Compound) Indole-3-carboxamide Pyrazine-pyrazole-methyl 348.4 (calc.) Hypothesized cannabinoid activity -
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide Benzo[b]thiophene Pyrazine-pyrazole-methyl 349.4 Higher lipophilicity vs. indole
SDB-001 (APICA) Indole-3-carboxamide 1-Pentyl, adamantyl 379.5 (calc.) CB1/CB2 agonist; synthetic cannabinoid
AM-6527 Indole-3-carboxamide 5-Fluoropentyl, naphthalen-2-yl 374.4 (calc.) Enhanced metabolic stability
Compound 25 () Quinazoline Benzamide, pyrazole - Kinase inhibition potential

Pharmacological Implications

  • Synthetic Cannabinoid Analogs (e.g., SDB-001, AM-6527): The target compound shares the indole-3-carboxamide scaffold with synthetic cannabinoids like SDB-001 but replaces the adamantyl or fluoropentyl groups with a pyrazine-pyrazole system. This modification may alter receptor binding kinetics at CB1/CB2 receptors due to steric and electronic differences .
  • Heterocyclic Diversity : The pyrazine-pyrazole substituent in the target compound introduces a planar, electron-deficient heterocyclic system compared to the adamantyl (bulky, lipophilic) or quinazoline (flat, aromatic) groups in analogs. This could influence target selectivity, particularly in kinase or protease inhibition .

Physicochemical Properties

  • Lipophilicity : The benzo[b]thiophene analog () has a calculated logP ~3.5 (estimated via software), whereas the indole-based target compound may exhibit lower logP (~2.8–3.0) due to the NH group’s polarity.

Research Findings and Inferences

While specific pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Receptor Binding : The pyrazine-pyrazole system may engage in π-π stacking or hydrogen bonding with receptor residues, distinct from the hydrophobic interactions mediated by adamantyl or fluoropentyl groups .

Metabolic Stability : The absence of labile fluorinated alkyl chains (cf. AM-6527) could reduce susceptibility to oxidative metabolism, extending half-life .

Synthetic Accessibility : The methylpyrazole-pyrazine linker may simplify synthesis compared to adamantyl or quinazoline-based analogs, as seen in related coupling reactions .

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including an indole moiety and a pyrazole group, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N7O2C_{18}H_{17}N_{7}O_{2}. Its molecular weight is approximately 395.44 g/mol. The compound's structure allows for interactions with various biological targets, potentially modulating enzyme activities or receptor functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar pyrazole structures have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF7 (breast cancer)0.01
Compound BNCI-H460 (lung cancer)0.03
This compoundTBDTBDOngoing studies

The specific IC50 values for this compound are still under investigation, but preliminary data suggest it may exhibit significant growth inhibitory effects on various cancer cell lines.

The mechanism of action for this compound appears to involve the modulation of key signaling pathways associated with cancer progression. Pyrazole derivatives have been reported to inhibit kinases such as CDK2, which plays a crucial role in cell cycle regulation. Inhibition of such kinases can lead to reduced proliferation of cancer cells and increased apoptosis.

Antioxidant and Anti-inflammatory Activity

In addition to its anticancer properties, this compound may exhibit antioxidant and anti-inflammatory activities. Pyrazole compounds have been documented to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Case Studies and Research Findings

Research has focused on synthesizing and evaluating the biological activity of various pyrazole derivatives, including those related to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-y)methyl)-1H-indole-3-carboxamide. For instance:

  • Study by Xia et al. : This research evaluated a series of pyrazole derivatives for their anticancer activity, reporting significant apoptosis induction in treated cells.
  • Fan et al. : Investigated the cytotoxicity of pyrazole derivatives against A549 cell lines, noting that certain compounds induced autophagy without triggering apoptosis.
  • Mohareb and Kumar et al. : Developed novel pyrazole derivatives that displayed potent inhibition against multiple cancer cell lines with IC50 values significantly lower than standard chemotherapeutics.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of N-((3-(1-methyl-1H-pyrazol-4-y)pyrazin -2-y)methyl)-1H-indole -3-carboxamide. This includes:

  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against specific targets.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Combination Therapies : Exploring the potential for synergistic effects when combined with existing cancer treatments.

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